molecular formula C11H15ClN2S B11953050 4-(Diethylamino)phenyl thiocyanate hydrochloride CAS No. 5401-10-5

4-(Diethylamino)phenyl thiocyanate hydrochloride

Cat. No.: B11953050
CAS No.: 5401-10-5
M. Wt: 242.77 g/mol
InChI Key: FPCNIONIGAPRNN-UHFFFAOYSA-N
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Description

4-(Diethylamino)phenyl thiocyanate hydrochloride is a chemical compound with the molecular formula C11H15ClN2S and a molecular weight of 242.773 g/mol . This compound is known for its unique structure, which includes a diethylamino group attached to a phenyl ring, along with a thiocyanate group and a hydrochloride salt. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)phenyl thiocyanate hydrochloride typically involves the reaction of 4-(Diethylamino)phenyl isothiocyanate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:

    Starting Material: 4-(Diethylamino)phenyl isothiocyanate.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is conducted at room temperature with constant stirring until the formation of the hydrochloride salt is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)phenyl thiocyanate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(Diethylamino)phenyl thiocyanate hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)phenyl thiocyanate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)phenyl thiocyanate hydrochloride is unique due to its specific diethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

CAS No.

5401-10-5

Molecular Formula

C11H15ClN2S

Molecular Weight

242.77 g/mol

IUPAC Name

[4-(diethylamino)phenyl] thiocyanate;hydrochloride

InChI

InChI=1S/C11H14N2S.ClH/c1-3-13(4-2)10-5-7-11(8-6-10)14-9-12;/h5-8H,3-4H2,1-2H3;1H

InChI Key

FPCNIONIGAPRNN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)SC#N.Cl

Origin of Product

United States

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